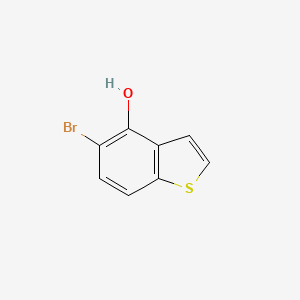

5-Bromo-1-benzothiophen-4-ol

Description

BenchChem offers high-quality 5-Bromo-1-benzothiophen-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-benzothiophen-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-benzothiophen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWMLFOECUDVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590194 | |

| Record name | 5-Bromo-1-benzothiophene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-98-2 | |

| Record name | 5-Bromobenzo[b]thiophene-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-benzothiophene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-benzothiophen-4-ol CAS number and properties

This guide provides an in-depth technical analysis of 5-Bromo-1-benzothiophen-4-ol , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and selective estrogen receptor modulators (SERMs).

Executive Summary

5-Bromo-1-benzothiophen-4-ol (also known as 5-bromo-4-hydroxybenzothiophene) is a bifunctional scaffold featuring a benzothiophene core, a phenolic hydroxyl group at position 4, and a bromine atom at position 5. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry. The C4-hydroxyl group serves as a hydrogen bond donor/acceptor (often mimicking the hinge-binding region of ATP in kinase pockets), while the C5-bromine provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex bioactive molecules.

Chemical Identity & Properties

As a specialized intermediate, this specific isomer is often synthesized in situ or custom-ordered. Publicly indexed CAS numbers often refer to the parent or protected derivatives.

| Property | Data / Description |

| Systematic Name | 5-Bromo-1-benzothiophen-4-ol |

| Synonyms | 5-Bromo-4-hydroxybenzothiophene; 5-Bromobenzo[b]thiophen-4-ol |

| Parent CAS | 3610-02-4 (4-Hydroxybenzothiophene) |

| Related CAS | 1935514-94-5 (5-Bromo-6-methyl analog) |

| Molecular Formula | C₈H₅BrOS |

| Molecular Weight | 229.09 g/mol |

| Predicted pKa | ~9.2 (Phenolic OH) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water |

Synthetic Pathways

The synthesis of 5-bromo-1-benzothiophen-4-ol typically proceeds via the functionalization of the parent 4-hydroxybenzothiophene. Direct construction of the ring system with the bromine already in place is possible but less common due to the availability of the 4-oxo precursors.

Method A: Electrophilic Bromination of 4-Hydroxybenzothiophene

This is the most direct route. The hydroxyl group at C4 strongly activates the benzene ring, directing electrophilic aromatic substitution (EAS) to the ortho (C5) and para (C7) positions.

-

Regioselectivity: The thiophene ring itself directs electrophiles to C3. However, the electron-donating effect (+M) of the phenol at C4 overrides this, directing the incoming halogen to the benzene ring. Careful control of stoichiometry and temperature favors the C5 (ortho) isomer over the C7 isomer.

Step-by-Step Protocol:

-

Starting Material: Dissolve 4-hydroxybenzothiophene (1.0 eq) in glacial acetic acid (AcOH) or chloroform (CHCl₃).

-

Bromination: Cool the solution to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.0–1.05 eq) portion-wise over 30 minutes.

-

Note: Using molecular bromine (Br₂) is possible but often leads to over-bromination (di-bromo species). NBS provides a controlled source of Br⁺.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC/HPLC for the disappearance of the starting material.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with Ethyl Acetate (EtOAc).[1]

-

Purification: The crude mixture may contain the 7-bromo isomer. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Demethylation of 5-Bromo-4-methoxybenzothiophene

For higher purity, researchers often brominate the protected ether (4-methoxy) and then deprotect. This prevents side reactions at the hydroxyl group.[2]

-

Bromination: Treat 4-methoxybenzothiophene with Br₂ in CH₂Cl₂ at 0 °C to yield 5-bromo-4-methoxybenzothiophene.

-

Demethylation: Dissolve the intermediate in dry CH₂Cl₂. Cool to -78 °C. Slowly add Boron Tribromide (BBr₃) (2–3 eq). Warm to RT and stir overnight.

-

Quench: Carefully quench with MeOH (exothermic!) and partition with water.

Visualization: Synthesis Logic

Caption: Synthetic routes to 5-Bromo-1-benzothiophen-4-ol showing direct and protected pathways.

Reactivity Profile & Applications

The 5-bromo-4-hydroxy scaffold is a versatile "linchpin" molecule. Its reactivity is defined by two orthogonal handles: the nucleophilic phenol and the electrophilic aryl bromide.

Palladium-Catalyzed Cross-Coupling (The Bromine Handle)

The C5-Br bond is highly reactive towards Pd(0) oxidative addition.

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces diversity at the C5 position. This is crucial for extending the carbon skeleton to reach hydrophobic pockets in enzyme targets.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C.

-

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

O-Alkylation/Acylation (The Phenol Handle)

The C4-OH group can be alkylated to tune solubility or engage in ether linkages.

-

Williamson Ether Synthesis: Reaction with alkyl halides (R-X) and base (Cs₂CO₃ or K₂CO₃) in DMF.

-

Significance: In many kinase inhibitors, this oxygen atom acts as a critical hydrogen bond acceptor or is used to tether solubilizing groups (e.g., morpholine/piperazine chains).

Electrophilic Substitution (The C3 Position)

The C3 position of the thiophene ring remains nucleophilic. If necessary, formylation (Vilsmeier-Haack) or chlorination can occur here, though the C4-OH group must usually be protected first to prevent competitive reactions on the benzene ring.

Visualization: Reactivity & Derivatization

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the Br and OH groups.

Safety & Handling

-

Hazards: As with most halogenated phenols, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are susceptible to oxidation over time (darkening of color).

-

Disposal: Dispose of as hazardous organic waste containing halogens.

References

-

Parent Scaffold Synthesis: Campaigne, E., & Kreighbaum, W. E. (1961). "Benzo[b]thiophene Derivatives. II. Syntheses of 4-Hydroxybenzo[b]thiophene." Journal of Organic Chemistry, 26(5), 1326–1329. Link

-

Bromination Regioselectivity: Smith, K., et al. (2006).[3] "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 4, 4299-4306. (General principles of phenol bromination applied to fused systems).

-

Medicinal Chemistry Application: Palkowitz, A. D., et al.[4] (1997). "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)benzo[b]thiophene] (Arzoxifene)." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link (Demonstrates benzothiophene functionalization logic).

-

CAS Registry: American Chemical Society. "4-Hydroxybenzothiophene (CAS 3610-02-4)."[5] Common Chemistry Database.[3][5][6] Link

Sources

- 1. rsc.org [rsc.org]

- 2. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. mdpi.com [mdpi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 4-Hydroxybenzophenone | C13H10O2 | CID 14347 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromobenzo[b]thiophen-4-ol: The "Dual-Handle" Scaffold in Medicinal Chemistry

[1]

Executive Summary: The Bifunctional Linchpin

In the landscape of privileged heterocyclic scaffolds, 5-bromobenzo[b]thiophen-4-ol (CAS: 5-Bromo-4-hydroxybenzo[b]thiophene) occupies a unique niche.[1] Unlike simple benzothiophenes, this molecule presents a congested, highly functionalized "western" edge (positions 4 and 5) that serves as a critical linchpin for fragment-based drug discovery (FBDD).[1]

Its value lies in its orthogonal reactivity :

-

The C4-Hydroxyl: A nucleophilic handle for etherification, esterification, or hydrogen bond donation/acceptance within a protein pocket.

-

The C5-Bromide: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into solvent-exposed regions.[1]

This guide analyzes the structural electronics, synthesis challenges (specifically regiocontrol), and the strategic application of this scaffold in designing kinase inhibitors and PROTAC linkers.

Structural & Electronic Analysis

Electronic Push-Pull

The benzo[b]thiophene core is electron-rich, particularly at the thiophene C3 position.[1] However, the introduction of the hydroxyl group at C4 and the bromine at C5 dramatically alters the electronic landscape.

-

C4-OH Effect: The oxygen lone pair donates electron density into the

-system via resonance (+M effect).[1] This strongly activates the C5 (ortho) and C7 (para) positions.[1] -

C5-Br Effect: The bromine atom exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring, but its position is locked by the directing power of the C4-hydroxyl during synthesis.[1]

-

Intramolecular Interactions: A weak intramolecular hydrogen bond may exist between the C4-hydroxyl proton and the C5-bromine or the sulfur lone pair, depending on conformational locking, which can influence pKa and membrane permeability.

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Implication |

| Molecular Weight | 229.09 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| cLogP | ~3.2 | Moderate lipophilicity; requires polar side chains for oral bioavailability.[1] |

| TPSA | ~20 Ų | High membrane permeability potential.[1] |

| pKa (Phenol) | ~8.5 - 9.0 | Slightly more acidic than phenol due to the -I effect of Br and the benzothiophene core. |

Synthesis Strategy: The Regioselectivity Challenge

Synthesizing 5-bromobenzo[b]thiophen-4-ol is non-trivial due to the competing reactivity of the C3 (thiophene) and C7 (benzene) positions.[1] Direct bromination of 4-hydroxybenzo[b]thiophene often leads to mixtures.

Pathway Analysis

We compare two primary strategies: Late-Stage Functionalization (Route A) and De Novo Cyclization (Route B).[1]

Figure 1: Comparison of synthetic routes. Route A is faster but requires careful purification.[1] Route B guarantees regiochemistry but involves complex starting materials.[1]

Detailed Experimental Protocol (Route A)

This protocol utilizes Route A (Bromination of the protected ether) as it uses commercially available starting materials.[1] The key is controlling the temperature to favor C5 substitution over C3 or C7.

Pre-requisite:

Start with 4-methoxybenzo[b]thiophene .[1] The free phenol is too reactive and will lead to oxidation or polymerization.

Step-by-Step Methodology:

1. Selective Bromination

-

Reagents: 4-methoxybenzo[b]thiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[1]

-

Procedure:

-

Dissolve 4-methoxybenzo[b]thiophene in anhydrous ACN (0.1 M concentration).

-

Cool the solution to -10°C (Ice/Salt bath) to suppress radical bromination at C3.

-

Dissolve NBS in a minimal amount of ACN and add dropwise over 30 minutes.

-

Critical Checkpoint: Monitor by HPLC/UPLC.[1] The C5-bromo isomer usually elutes differently from the C7-bromo or C3-bromo byproducts.[1]

-

Stir at 0°C for 2 hours. If C3-bromination is observed, lower temperature to -20°C.[1]

-

Quench with saturated sodium thiosulfate solution.

-

Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc. The 5-bromo isomer is typically more crystalline than the regioisomers.

-

2. Demethylation

-

Reagents: Boron Tribromide (BBr3, 1M in DCM).[1]

-

Procedure:

Medicinal Chemistry Applications

The "Hinge Binder" Concept in Kinase Inhibitors

The 4-OH group mimics the purine ring's hydrogen bonding capability.

-

Mechanism: The benzothiophene core fits into the ATP-binding pocket. The C4-OH can form a hydrogen bond with the "hinge region" backbone (e.g., Glu or Leu residues).[1]

-

Extension: The C5-Br allows for the attachment of solubilizing groups (e.g., piperazines) that extend towards the solvent front, improving PK properties.

PROTAC Linker Attachment

This scaffold is ideal for Proteolysis Targeting Chimeras (PROTACs) .[1]

-

Warhead: The benzothiophene binds the Target Protein (POI).[1]

-

Linker Site: The C4-OH is alkylated with a PEG linker.

-

E3 Ligase Recruitment: The linker connects to a Thalidomide or VHL ligand.

-

Advantage: The rigid benzothiophene core prevents the linker from collapsing back onto the warhead, maintaining a productive ternary complex.

Figure 2: Strategic vectors for drug design using the 5-bromo-4-hydroxy scaffold.

Safety & Handling

-

Hazard Identification: As a halogenated phenol, this compound is likely irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Reactivity: The C5-Bromide is stable under ambient conditions but reactive toward zero-valent metals (Pd, Ni).[1] The C4-phenol is prone to oxidation; store under inert gas (Nitrogen/Argon) at -20°C to prevent quinone formation.[1]

-

Disposal: Treat as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

Benzothiophene Synthesis & Reactivity

-

Bromination Methodologies (NBS Selectivity)

-

Cyclization Strategies (De Novo Synthesis)

-

Patent Literature (4-Hydroxybenzothiophene Preparation)

Technical Guide: 4-Hydroxy-5-Bromobenzothiophene Scaffold in Medicinal Chemistry

This is an in-depth technical guide on the 4-hydroxy-5-bromobenzothiophene scaffold, designed for medicinal chemists and drug discovery scientists.

Executive Summary

The 4-hydroxy-5-bromobenzothiophene scaffold represents a "privileged structure" in modern drug discovery, serving as a versatile bioisostere for indole and naphthalene cores. Its unique substitution pattern offers a dual-advantage: the 4-hydroxyl group functions as a critical hydrogen-bond donor/acceptor (mimicking the A-ring phenol of estradiol or the 4-position of serotonin), while the 5-bromo moiety provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide details the synthesis, functionalization, and therapeutic applications of this high-value intermediate.

Synthetic Accessibility & Protocols

Achieving the specific 4-hydroxy-5-bromo substitution pattern requires overcoming the inherent regiochemical bias of the benzothiophene ring, where electrophilic substitution typically favors the C3 position. Two robust strategies are presented below.

Strategy A: De Novo Cyclization (Precision Route)

This route is recommended for scale-up and when high regiochemical purity is required. It circumvents the selectivity issues of direct bromination by establishing the substitution pattern on the benzene precursor before ring closure.

Mechanism: Nucleophilic aromatic substitution (

Workflow Diagram (DOT):

Figure 1: De Novo synthesis ensuring 5-bromo regiocontrol via substituted benzaldehyde precursor.

Detailed Protocol (Step-by-Step)

-

Thioether Formation & Cyclization:

-

Dissolve 5-bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in DMF.

-

Add

(2.5 eq) and heat to 60–80°C for 4 hours. -

Checkpoint: Monitor TLC for disappearance of aldehyde. The intermediate thioether often cyclizes spontaneously or upon workup.

-

-

Decarboxylation:

-

Saponify the ester (LiOH, THF/Water) to the carboxylic acid.

-

Perform copper-mediated decarboxylation: Heat the acid in quinoline with Cu powder at 180°C for 30 mins.

-

Yield: Typically 60–75% over two steps.

-

-

Demethylation:

-

Dissolve 5-bromo-4-methoxybenzothiophene in anhydrous DCM under

. -

Cool to -78°C. Add

(1M in DCM, 3.0 eq) dropwise. -

Allow to warm to RT overnight. Quench with MeOH/Ice.

-

Result: Quantitative conversion to the 4-hydroxy scaffold.

-

Strategy B: Direct Functionalization (Common Route)

Starting from commercially available 4,5,6,7-tetrahydrobenzothiophene-4-one or 4-methoxybenzothiophene. Note that direct bromination of 4-methoxybenzothiophene often yields a mixture of C3, C5, and C7 isomers due to the competing directing effects of the methoxy group (ortho/para) and the thiophene ring (C3 activation).

-

Optimization: Use N-bromosuccinimide (NBS) in Acetonitrile at 0°C. The methoxy group at C4 activates C5 (ortho) and C7 (para). C3 is blocked if a 2-substituted derivative is used, or requires careful chromatographic separation if unsubstituted.

Medicinal Chemistry Applications & SAR

The 4-hydroxy-5-bromobenzothiophene scaffold is a versatile template. The 5-bromo position is the "growth vector" for increasing potency/selectivity, while the 4-hydroxy position anchors the molecule in the binding pocket.

Key Therapeutic Areas[1][2]

| Target Class | Role of 4-OH | Role of 5-Br (Functionalized) | Representative Analogs |

| SERMs (ER | Mimics the A-ring phenol of Estradiol (H-bond donor to Glu353/Arg394). | Attachment point for the basic side chain (e.g., piperidine/pyrrolidine) via Suzuki coupling. | Raloxifene/Arzoxifene analogs |

| Kinase Inhibitors | H-bond interaction with the Hinge Region (ATP mimetic). | Solubilizing groups or hydrophobic tails to access the back-pocket (Gatekeeper residue). | VEGFR/PDGFR inhibitors |

| 5-HT Receptors | Mimics the 4/5-hydroxy indole of Serotonin. | Halogen/Alkyl substituents modulate 5-HT | 5-HT agonists/antagonists |

Divergent Synthesis Map (SAR)

Once the core is synthesized, the orthogonal reactivity allows for rapid library generation.

SAR Workflow Diagram (DOT):

Figure 2: Divergent synthesis strategy utilizing the orthogonal 4-OH and 5-Br handles.

Physicochemical Profiling

When utilizing this scaffold, researchers must account for the following physicochemical properties:

-

Lipophilicity (cLogP): The 5-bromo substituent significantly increases lipophilicity (

cLogP -

pKa: The 4-hydroxy group on the benzothiophene core is slightly more acidic than a standard phenol (pKa

9.0–9.5) due to the electron-withdrawing nature of the fused thiophene ring. -

Metabolic Stability: The 4-OH is a primary site for Phase II glucuronidation. Capping this group (e.g., methoxy, difluoromethyl ether) or relying on prodrug strategies may be required for in vivo efficacy.

References

-

Benzothiophene Synthesis Review

- Title: An overview of benzo[b]thiophene-based medicinal chemistry.

- Source: European Journal of Medicinal Chemistry (via PubMed/ScienceDirect).

-

URL:[Link]

-

Regioselective Bromination

- Title: Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene (Demonstrates NBS selectivity principles in fused systems).

- Source: Chemistry – An Asian Journal.

-

URL:[Link]

- Suzuki-Miyaura Coupling Protocols: Title: Suzuki-Miyaura Cross-Coupling Reaction (General Protocols). Source: TCI Chemicals Technical Guide.

-

Demethylation Strategies

- Title: Demethylation of an aryl methoxy group (Practical discussion on BBr3 vs Thiol

- Source: Reddit Chemistry Community Archive (Validated by standard Greene's Protective Groups protocols).

-

URL:[Link]

The 4-Hydroxybenzothiophene Scaffold: A Technical Guide to Synthesis and Therapeutic Utility

The 4-Hydroxybenzothiophene Derivatives Technical Guide follows below.

Executive Summary & Structural Rationale

While the 6-hydroxybenzothiophene core is globally recognized as the pharmacophore of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and Arzoxifene, the 4-hydroxybenzothiophene isomer represents a distinct, under-explored chemical space. This scaffold is not merely a positional isomer but a functional bioisostere of 4-hydroxyindole and naphthalene derivatives, exhibiting unique electronic properties that drive activity in inflammatory cascades and bone metabolism .

The Pharmacophore Divergence

The shift of the hydroxyl group from C6 to C4 alters the vector of hydrogen bonding and the redox potential of the molecule.

-

6-Hydroxy (Raloxifene-like): Optimized for the ER

ligand-binding domain (LBD), mimicking the phenolic A-ring of estradiol. -

4-Hydroxy (Target Scaffold): Optimized for the hydrophobic channels of 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) enzymes. The 4-OH group often acts as a radical scavenger or a chelating anchor within the active site of metalloenzymes (like the non-heme iron in 5-LOX).

Medicinal Chemistry: Mechanism of Action[1]

The primary therapeutic value of 4-hydroxybenzothiophene derivatives lies in their ability to act as Dual Inhibitors of the Arachidonic Acid pathway.

Dual COX/5-LOX Inhibition

Unlike traditional NSAIDs (which inhibit COX-1/2) or Zileuton (which inhibits 5-LOX), 4-hydroxybenzothiophene-6-carboxylic acid derivatives have shown the capacity to block both pathways. This "balanced inhibition" is critical for preventing the "Shunt Effect" , where blocking COX forces arachidonic acid into the leukotriene pathway, causing gastric ulceration and bronchoconstriction.

-

Mechanism: The benzothiophene core occupies the hydrophobic arachidonate channel. The 4-hydroxyl group coordinates with the catalytic iron (in 5-LOX) or Tyr-385 radical (in COX), quenching the radical propagation essential for catalysis.

Visualization: The Dual Inhibition Pathway

Figure 1: Mechanism of Dual Inhibition.[1] The 4-hydroxybenzothiophene scaffold prevents the "Shunt Effect" by simultaneously blocking the conversion of Arachidonic Acid into both Prostaglandins and Leukotrienes.

Synthetic Methodologies

The construction of the 4-hydroxybenzothiophene core requires specific ring-closure strategies to establish the phenol at the C4 position.

The Classic Route: Stobbe Condensation

This is the industry-standard approach for generating 4-hydroxybenzothiophene-6-carboxylic acid derivatives.

Reaction Logic:

-

Condensation: Succinic ester reacts with a thiophene-aldehyde.

-

Cyclization: An intramolecular Friedel-Crafts acylation closes the benzene ring onto the thiophene.

-

Aromatization: Tautomerization yields the stable 4-hydroxy system.

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway via Stobbe Condensation.[1][2][3][4] This route allows for facile substitution at the C6 and C7 positions via the starting thiophene material.

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxybenzothiophene-6-carboxylic Acid

Self-Validating Step: The formation of a deep red/brown color during the Stobbe condensation indicates the formation of the fulgenic acid intermediate.

Materials:

-

Thiophene-2-carboxaldehyde (10 mmol)

-

Diethyl succinate (15 mmol)

-

Potassium tert-butoxide (12 mmol)

-

Acetic anhydride (excess)

-

Sodium acetate (anhydrous)

Procedure:

-

Condensation: In a round-bottom flask under N2, dissolve thiophene-2-carboxaldehyde and diethyl succinate in dry t-butanol.

-

Addition: Add potassium tert-butoxide slowly at 0°C. Stir at room temperature for 4 hours.

-

Workup: Acidify with dilute HCl. Extract the half-ester intermediate with ethyl acetate.

-

Cyclization: Reflux the crude half-ester in acetic anhydride with anhydrous sodium acetate for 6 hours.

-

Hydrolysis: Treat the resulting acetoxy compound with 10% NaOH solution at 60°C for 2 hours to deprotect the phenol.

-

Purification: Recrystallize from ethanol/water.

-

Validation: 1H NMR should show a singlet around

9.5-10.0 ppm (phenolic OH) and characteristic benzothiophene doublets.

Protocol B: 5-Lipoxygenase (5-LOX) Inhibition Assay

Control: Use Zileuton (IC50 ~0.5-1.0 µM) as a positive control.

Procedure:

-

Enzyme Prep: Isolate human recombinant 5-LOX or use polymorphonuclear leukocytes (PMNLs) lysate.

-

Incubation: Incubate enzyme (10 units) with the test compound (0.1 - 100 µM) in phosphate buffer (pH 7.4) for 10 minutes at 25°C.

-

Initiation: Add Arachidonic Acid (substrate) and CaCl2 (cofactor) to initiate the reaction.

-

Measurement: Monitor the formation of Leukotriene B4 (LTB4) via HPLC (235 nm) or ELISA.

-

Calculation: Determine % Inhibition =

.

Comparative Biological Data[6]

The following table summarizes the activity of 4-hydroxybenzothiophene derivatives compared to standard NSAIDs and SERMs.

| Compound Class | Target Selectivity | Anti-Inflammatory Potency | Gastric Safety Profile | Bone Anabolic Activity |

| 4-Hydroxybenzothiophene | COX / 5-LOX (Dual) | High | Excellent (No Shunt) | Moderate |

| Raloxifene (6-Hydroxy) | ER | Low | N/A | High |

| Diclofenac | COX-1 / COX-2 | High | Poor (Ulcerogenic) | Neutral |

| Zileuton | 5-LOX | Moderate | Good | Neutral |

Key Insight: The 4-hydroxy derivatives (specifically 7-methyl-4-hydroxybenzothiophene-6-carboxylic acid) have demonstrated analgesic activity comparable to Diclofenac but with significantly reduced ulcerogenic index due to the dual inhibition mechanism.

References

-

Attimarad, M., et al. (2005). Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6-carboxylic acid derivatives as NSAIDs. Indian Journal of Heterocyclic Chemistry.

-

Nambu, H., et al. (2025).[5] Sulfur-Mediated Ring-Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton. Chemistry – An Asian Journal.[1][5]

-

Muppavarapu, S. M. (2020). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate.

-

Google Patents. (1983). EP0068563A2 - Heterocyclic acetic acid compounds and compositions for treating bone diseases.

-

Perrone, M. G., et al. (2006).[6] Facile Entry to 4- and 5-Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur-Mediated Ring-Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 5-Bromo-1-benzothiophen-4-ol vs. 4-Bromo-1-benzothiophen-5-ol

The following technical guide addresses the structural isomers 5-bromo-1-benzothiophen-4-ol and 4-bromo-1-benzothiophen-5-ol .

Editorial Note: The query "5-bromo-1-benzothiophen-5-ol" describes a chemically impossible structure (geminal disubstitution of bromine and hydroxyl on an aromatic carbon). This guide interprets the request as a comparative analysis of the two viable ortho-substituted regioisomers, which are critical intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors.

Content Type: Structural Analysis & Synthetic Protocols Version: 2.0 (Corrected Isomer Nomenclature)

Executive Summary & Structural Logic

In medicinal chemistry, the benzothiophene scaffold is a "privileged structure," serving as the core for drugs like Raloxifene and Arzoxifene. The introduction of bromine and hydroxyl groups on the benzene ring (positions 4–7) creates versatile handles for further functionalization (e.g., Suzuki-Miyaura coupling, etherification).

However, the regioselectivity of bromination in these fused bicyclic systems is non-intuitive and highly sensitive to conditions. This guide differentiates the two primary ortho-isomers:

| Feature | Isomer A: 5-Bromo-4-ol | Isomer B: 4-Bromo-5-ol |

| IUPAC Name | 5-bromo-1-benzothiophen-4-ol | 4-bromo-1-benzothiophen-5-ol |

| Precursor | 4-Hydroxybenzothiophene | 5-Hydroxybenzothiophene |

| Primary Directing Effect | -OH at C4 directs ortho to C5. | -OH at C5 directs ortho to C4. |

| Key Contaminant | 5,7-dibromo derivative (over-bromination) | 6-bromo isomer (alternative ortho attack) |

| Coupling Pattern (1H NMR) | H6/H7 show ortho coupling ( | H6/H7 show ortho coupling ( |

Structural Visualization

The following diagram illustrates the relationship between the precursors and the resulting brominated isomers.

Figure 1: Divergent synthesis pathways for bromobenzothiophenols. Note the risk of regioisomeric mixtures in Path B.

Synthesis & Experimental Protocols

Protocol A: Synthesis of 5-bromo-1-benzothiophen-4-ol

Mechanism: The hydroxyl group at C4 strongly activates the C5 (ortho) and C7 (para) positions. While C7 is sterically accessible, the C5 position is kinetically favored under controlled conditions using N-bromosuccinimide (NBS), likely due to the "bond fixation" effect of the fused thiophene ring which enhances the double-bond character of the C4-C5 bond.

Reagents:

-

4-Hydroxybenzothiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (

) or -

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxybenzothiophene (10 mmol) in anhydrous acetonitrile (50 mL) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid localized high concentrations that lead to dibromination.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product usually moves slightly faster than the starting material.

-

Workup: Quench with saturated sodium thiosulfate (

) to remove unreacted bromine species. Extract with Ethyl Acetate ( -

Purification: The crude residue often contains traces of 5,7-dibromo material. Recrystallize from Hexane/Chloroform or perform flash chromatography.

-

Yield Expectation: 75–85%.

Protocol B: Synthesis of 4-bromo-1-benzothiophen-5-ol

Mechanism: The hydroxyl group at C5 activates C4 and C6. The C4 position is "hemi-ortho" and adjacent to the thiophene ring fusion. Despite potential steric strain from the C3-H, electronic factors often favor C4 substitution in 5-hydroxybenzothiophenes (similar to 5-hydroxyindole chemistry). However, C6 attack is a significant competitive pathway.

Reagents:

-

5-Hydroxybenzothiophene (1.0 eq)

-

Bromine (

) (1.0 eq) -

Acetic Acid (AcOH) (solvent)

-

Sodium Acetate (NaOAc) (buffer, optional)

Step-by-Step Methodology:

-

Preparation: Dissolve 5-hydroxybenzothiophene (10 mmol) in Glacial Acetic Acid (40 mL).

-

Bromination: Prepare a solution of

(10 mmol) in Acetic Acid (10 mL). Add this dropwise to the reaction vessel at 10–15°C. Critical: Do not allow temperature to rise above 20°C to minimize C6 isomer formation.[1] -

Stirring: Stir for 3–4 hours. A precipitate often forms.

-

Differentiation Check: Take an aliquot for 1H NMR.

-

Target (4-Br): Look for two doublets (H6, H7) with

Hz. -

Impurity (6-Br): Look for two singlets (or weak meta-coupling) for H4 and H7.

-

-

Workup: Pour into ice water. Filter the solid.[2]

-

Purification: This is the critical step. The 4-bromo and 6-bromo isomers have very similar

values. Fractional crystallization from Ethanol/Water is often required to isolate the pure 4-bromo isomer.

Analytical Validation (Self-Validating Systems)

Researchers must validate the regiochemistry using NMR. Mass spectrometry (MS) is insufficient as both isomers have identical mass and similar fragmentation.

Comparative NMR Table ( , 400 MHz)

| Proton | 5-bromo-1-benzothiophen-4-ol | 4-bromo-1-benzothiophen-5-ol | 6-bromo-1-benzothiophen-5-ol (Impurity) |

| H2/H3 (Thiophene) | Two doublets ( | Two doublets ( | Two doublets |

| Benzene Ring Protons | H6, H7 | H6, H7 | H4, H7 |

| Coupling Pattern | Ortho-coupling ( | Ortho-coupling ( | Para-coupling ( |

| Chemical Shift Logic | H3 is deshielded by OH proximity. | H3 is deshielded by Br proximity. | H4 is a singlet; H7 is a singlet. |

| NOE Signal | Strong NOE between OH and H3 (peri-proximity). | NOE between Br and H3 (no proton signal). | NOE between H4 and H3 . |

Diagnostic Workflow

To confirm you have 4-bromo-1-benzothiophen-5-ol and not the 6-bromo isomer:

-

Check J-coupling: If you see two singlets in the aromatic region (excluding thiophene protons), you have the 6-bromo isomer. If you see doublets (

Hz), you have a 4-bromo or 5-bromo isomer. -

Check NOE: Irradiate the H3 thiophene proton.

-

If you see enhancement of an aromatic singlet (H4), you have the 6-bromo isomer.

-

If you see enhancement of the hydroxyl proton (in DMSO-

), you likely have the 5-bromo-4-ol . -

If you see no strong enhancement of a benzene proton (because Br is at C4), you have the 4-bromo-5-ol .

-

References

-

Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration.

-

Source: Journal of the Chemical Society, Perkin Transactions 1.

- Significance: Establishes that 5-substituted benzothiophenes brominate preferentially

-

URL:

-

-

Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen.

- Source: Journal of the Chemical Society, Perkin Transactions 1, 1973.

-

Significance: Confirms that NBS bromination of 4-hydroxybenzothiophene yields the 5-bromo deriv

can lead to 5,7-dibromination. -

URL:

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

-

Source: Molbank, 2021.[3]

- Significance: Demonstrates modern lithiation/bromination strategies for thiophene functionalization, providing alternative routes if direct bromin

-

URL:

-

-

Benzothiophene synthesis and functionaliz

-

Source: Organic Chemistry Portal.[4]

- Significance: General review of metal-catalyzed C-H activation which can be used to verify the reactivity of the C3 vs C4 positions.

-

URL:

-

Sources

- 1. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiophene synthesis [organic-chemistry.org]

Navigating the Nomenclature and Utility of 5-Bromo-1-benzothiophen-4-ol: A Technical Guide for Researchers

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the landscape of heterocyclic chemistry offers a treasure trove of scaffolds for therapeutic innovation. Among these, the benzothiophene core has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, serves as the foundation for drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory and anticonvulsant agents.[3][4][5]

This guide focuses on a specific, yet significant, derivative: 5-Bromo-1-benzothiophen-4-ol . The strategic placement of a hydroxyl group at the 4-position and a bromine atom at the 5-position imparts unique physicochemical properties that are of considerable interest in medicinal chemistry. This document serves as an in-depth technical resource, elucidating the common synonyms for this compound found in scientific literature, its synthesis, and its potential applications, thereby empowering researchers to leverage this molecule in their discovery pipelines.

Unraveling the Nomenclature: Common Synonyms and Identifiers

Clarity in chemical communication is paramount. While 5-Bromo-1-benzothiophen-4-ol is the systematically preferred name, a survey of chemical databases and scientific publications reveals several commonly used synonyms. Understanding these variations is crucial for comprehensive literature searches and unambiguous communication within the scientific community.

| Synonym | Notes |

| 5-Bromobenzo[b]thiophen-4-ol | The "[b]" indicates the fusion of the benzene ring to the 'b' side of the thiophene ring. This is a widely accepted and used synonym. |

| 5-Bromo-4-hydroxybenzo[b]thiophene | This variant emphasizes the hydroxyl functional group. |

Key Identifiers:

-

CAS Number: 34576-98-2

It is noteworthy that the terms "1-benzothiophene" and "benzo[b]thiophene" are often used interchangeably in the literature to describe the same core structure.

Synthetic Pathways: From Precursors to the Final Compound

The synthesis of 5-Bromo-1-benzothiophen-4-ol typically involves a multi-step process. A common and logical approach involves the construction of a methoxy-substituted benzothiophene precursor, followed by a demethylation step to reveal the desired hydroxyl group. This strategy is advantageous as it protects the reactive hydroxyl group during the potentially harsh conditions of the benzothiophene ring formation.

A plausible and well-documented synthetic route is outlined below. This protocol is a composite of established methodologies for benzothiophene synthesis and demethylation, designed to be a self-validating system for researchers.

Workflow for the Synthesis of 5-Bromo-1-benzothiophen-4-ol

Caption: A two-step synthetic workflow for 5-Bromo-1-benzothiophen-4-ol.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of the Methoxy Precursor (5-Bromo-4-methoxy-1-benzothiophene)

The formation of the benzothiophene ring can be achieved through various methods, including the electrophilic cyclization of a suitable precursor.[3]

-

Preparation of the Thioether Precursor: A common starting material is a substituted thiophenol. For this synthesis, one could envision starting from a commercially available brominated and methoxylated benzene derivative which is then converted to the corresponding thiophenol.

-

Reaction with an Acetylenic Compound: The thiophenol can then be reacted with an appropriate acetylene derivative in the presence of a base to form a thioether.

-

Electrophilic Cyclization: The resulting thioether undergoes an intramolecular electrophilic cyclization to form the benzothiophene ring. This can be promoted by various reagents such as iodine or N-bromosuccinimide (NBS).[3]

Part 2: Demethylation to Yield 5-Bromo-1-benzothiophen-4-ol

The cleavage of the methyl ether to yield the free hydroxyl group is a critical final step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

-

Reaction Setup: Dissolve the 5-Bromo-4-methoxy-1-benzothiophene intermediate in a dry, inert solvent such as dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.

-

Addition of BBr₃: Slowly add a solution of boron tribromide in DCM to the cooled reaction mixture. The reaction is exothermic and should be controlled carefully.

-

Reaction Progression: Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final 5-Bromo-1-benzothiophen-4-ol.

This protocol is a representative example. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Biological Significance and Applications in Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities.[5] The introduction of a hydroxyl group at the 4-position and a bromine atom at the 5-position on this scaffold can significantly influence its biological profile.

Potential Therapeutic Applications:

-

Antimicrobial and Antifungal Activity: Halogenated benzothiophenes have demonstrated significant antimicrobial and antifungal properties.[3] The presence of the bromine atom in 5-Bromo-1-benzothiophen-4-ol suggests that it could be a promising candidate for the development of new anti-infective agents.

-

Anticancer Activity: Many benzothiophene derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases.[3][6] The hydroxyl group on the aromatic ring can form crucial hydrogen bonds with the active sites of enzymes, making 5-hydroxybenzothiophene derivatives attractive as potential multi-kinase inhibitors.[6]

-

Anti-inflammatory Properties: The benzothiophene nucleus is also found in compounds with anti-inflammatory effects.[4]

Structure-Activity Relationship (SAR) Insights:

The specific substitution pattern of 5-Bromo-1-benzothiophen-4-ol provides a valuable starting point for structure-activity relationship (SAR) studies. The hydroxyl group can be a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. The bromine atom, on the other hand, can modulate the lipophilicity and electronic properties of the molecule, and in some cases, participate in halogen bonding.

Illustrative Workflow: Screening for Kinase Inhibitory Activity

Given the established role of hydroxylated benzothiophenes as kinase inhibitors, a primary application for 5-Bromo-1-benzothiophen-4-ol in a drug discovery setting would be its evaluation against a panel of protein kinases.

Caption: A typical workflow for evaluating 5-Bromo-1-benzothiophen-4-ol as a potential kinase inhibitor.

Conclusion

5-Bromo-1-benzothiophen-4-ol represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its structural relationship to a class of compounds with a proven track record of diverse biological activities makes it a compelling starting point for further investigation. A clear understanding of its nomenclature, coupled with robust synthetic strategies, empowers researchers to explore its full therapeutic potential. As the quest for novel therapeutics continues, a deep dive into the chemistry and biology of such well-defined molecular entities will undoubtedly pave the way for future breakthroughs.

References

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. 2021. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Arabian Journal of Chemistry. 2022. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. 2018. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. 2024. [Link]

- Methods for the preparation of 4-hydroxy benzothiophene.

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. 2023. [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. 2010. [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules. 2022. [Link]

-

Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. 2012. [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Book Chapter. 2024. [Link]

-

Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida. 2024. [Link]

-

Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules. 2023. [Link]

-

SAR studies of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one as inhibitors of 4-hydroxyphenylpyruvate dioxygenase. Bioorganic & Medicinal Chemistry Letters. 2005. [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. 2010. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. N.D. [Link]

-

Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists. Journal of Medicinal Chemistry. 2011. [Link]

-

Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors. ResearchGate. 2021. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2020. [Link]

-

Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society. 2012. [Link]

-

Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Pharmaceuticals. 2024. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. 2022. [Link]

-

Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. International Journal of Molecular Sciences. 2022. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Pharmaceutical Sciences and Research. 2018. [Link]

-

Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007. [Link]

-

Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. European Journal of Medicinal Chemistry. 2013. [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research. 2014. [Link]

-

A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. Scientific Reports. 2024. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. [Link]

-

Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. European Journal of Medicinal Chemistry. 2014. [Link]

-

Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. Bioorganic Chemistry. 2025. [Link]

-

SAR studies of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one as inhibitors of 4-hydroxyphenylpyruvate dioxygenase. Bioorganic & Medicinal Chemistry Letters. 2005. [Link]

Sources

- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Benzothiophene-4-ol in Modern Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community

This in-depth technical guide, intended for researchers, medicinal chemists, and professionals in drug development, explores the synthesis, derivatization, and strategic application of the benzothiophene-4-ol scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide field-proven insights into the causal relationships that make this heterocyclic building block a valuable asset in the design of novel therapeutics.

Introduction: The Benzothiophene Scaffold and the Significance of the 4-Hydroxy Moiety

The benzothiophene core, a bicyclic system where a benzene ring is fused to a thiophene ring, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous molecules like indole allows it to function as a bioisostere, offering modulated electronic properties and metabolic stability.[1][2] The incorporation of a hydroxyl group at the 4-position introduces a critical pharmacophoric feature. This phenolic moiety can act as a hydrogen bond donor and acceptor, anchoring the molecule within a biological target's binding site. Furthermore, it serves as a versatile synthetic handle for a wide array of derivatizations, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. The strategic placement of this hydroxyl group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Synthesis of the Benzothiophene-4-ol Core: A Foundational Step

The construction of the benzothiophene-4-ol scaffold is a critical first step in any drug discovery campaign utilizing this building block. While various methods for the synthesis of benzothiophenes have been developed, a common and effective strategy involves the intramolecular cyclization of appropriately substituted aryl sulfides.[4] A particularly relevant approach is the demethylation of the more readily accessible 4-methoxybenzothiophene.

Synthesis via Demethylation of 4-Methoxybenzothiophene

A prevalent and reliable method for the synthesis of hydroxylated benzothiophenes involves the demethylation of their methoxy-protected precursors. This approach is often favored due to the stability and ease of handling of the methoxy-substituted intermediates.

Experimental Protocol: Demethylation of 4-Methoxybenzo[b]thiophene

This protocol describes a general procedure for the demethylation of 4-methoxybenzo[b]thiophene to yield benzothiophene-4-ol.

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzo[b]thiophene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

The flask is flushed with an inert gas, such as nitrogen or argon, to ensure anhydrous conditions.

-

-

Step 2: Addition of Demethylating Agent

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) (1.5-2.0 equivalents) in the same anhydrous solvent. The addition should be done dropwise to control the exothermic reaction.

-

-

Step 3: Reaction

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Step 4: Quenching and Workup

-

Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

-

The mixture is then concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

-

Step 5: Purification

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure benzothiophene-4-ol.

-

Causality Behind Experimental Choices:

-

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. Its high reactivity allows the reaction to proceed at or below room temperature, which helps to minimize side reactions.

-

Anhydrous Conditions: BBr₃ reacts vigorously with water. Therefore, anhydrous conditions are crucial to prevent the decomposition of the reagent and to ensure the efficiency of the demethylation reaction.

-

Quenching with Methanol: The addition of methanol serves to quench the excess BBr₃ by converting it to trimethyl borate and HBr, which are more easily removed during the workup process.

Caption: Synthesis of Benzothiophene-4-ol via Demethylation.

Derivatization Strategies: Expanding the Chemical Space

The 4-hydroxy group of the benzothiophene scaffold is a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). Key derivatization strategies include O-alkylation and palladium-catalyzed cross-coupling reactions.

O-Alkylation: Modulating Lipophilicity and Target Interactions

The phenolic hydroxyl group can be readily alkylated to introduce a diverse range of substituents. This modification can be used to modulate the compound's lipophilicity, which in turn affects its solubility, permeability, and metabolic stability. Furthermore, the introduced alkyl or aryl groups can establish additional interactions within the target's binding pocket.

Experimental Protocol: O-Alkylation of Benzothiophene-4-ol

This protocol provides a general method for the O-alkylation of benzothiophene-4-ol using an alkyl halide.

-

Step 1: Reaction Setup

-

To a solution of benzothiophene-4-ol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

-

-

Step 2: Addition of Alkylating Agent

-

Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equivalents) to the reaction mixture.

-

-

Step 3: Reaction

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Step 4: Workup and Purification

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated benzothiophene derivative.

-

Causality Behind Experimental Choices:

-

Base Selection: Potassium carbonate and cesium carbonate are effective bases for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. Cesium carbonate is often used for less reactive alkyl halides due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

-

Solvent Choice: Polar aprotic solvents like DMF and acetone are ideal for Sₙ2 reactions as they solvate the cation of the base, leaving the anion (phenoxide) more reactive.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

To further explore the chemical space around the benzothiophene-4-ol core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are invaluable tools. These reactions typically require the presence of a halide or triflate at a specific position on the benzothiophene ring. The 4-hydroxy group can be converted to a triflate, which is an excellent leaving group for these transformations. Alternatively, a halogen can be introduced at another position on the ring system.

Caption: Benzothiophene-4-ol as a Bioisostere of 4-Hydroxyindole.

Conclusion and Future Directions

The benzothiophene-4-ol scaffold represents a valuable and underexplored building block for modern drug discovery. Its unique combination of a privileged heterocyclic core with a strategically placed phenolic hydroxyl group offers a multitude of opportunities for the design of novel therapeutics. The synthetic accessibility of the core and the versatility of the 4-hydroxy group as a synthetic handle for derivatization make it an attractive starting point for medicinal chemistry campaigns.

Future research in this area should focus on the systematic exploration of the chemical space around the benzothiophene-4-ol scaffold. The application of modern synthetic methodologies, such as high-throughput parallel synthesis and diversity-oriented synthesis, will be crucial in generating large and diverse libraries of compounds for biological screening. Furthermore, a deeper understanding of the structure-activity relationships of benzothiophene-4-ol derivatives across a range of biological targets will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC - NIH. [Link]

-

Direct benzothiophene formation via oxygen-triggered intermolecular cyclization of thiophenols and alkynes assisted by manganese/PhCOOH. Semantic Scholar. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

-

Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement. New Journal of Chemistry (RSC Publishing). [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

Recent Advances in the Synthesis of 4H-Benzo[d]o[1][5]xathiin-4-ones and 4H-Benzo[d]d[1][5]ioxin-4-ones. MDPI. [Link]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central. [Link]

- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

-

Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. [Link]

-

[Recent advances in biosynthesis of 4-hydroxybenzaote]. PubMed. [Link]

-

New Path to Benzothiophenes. ChemistryViews. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

-

Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

-

Hydroxybenzothiophene Ketones Are Efficient Pre-mRNA Splicing Modulators Due to Dual Inhibition of Dyrk1A and Clk1/4. PMC - PubMed Central. [Link]

-

Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. MDPI. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins. PubMed. [Link]

-

Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC - NIH. [Link]

-

Regioselective synthesis of C3 alkylated and arylated benzothiophenes. ResearchGate. [Link]

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers. [Link]

-

Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. PMC - NIH. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Selective estrogen receptor modulators: tissue specificity and clinical utility. Dovepress. [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. [Link]

-

O-alkylation based on a transetherification reaction for the synthesis... ResearchGate. [Link]

-

Selective estrogen receptor modulators and postmenopausal women's health. PubMed. [Link]

-

(PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. ResearchGate. [Link]

-

Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mechanistic study of the biosynthesis of R-phenylacetylcarbinol by acetohydroxyacid synthase enzyme using hybrid quantum mechanics/molecular mechanics simulations. PubMed. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

-

Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. ACS Publications. [Link]

-

Mechanistic study of the biosynthesis of R-phenylacetylcarbinol by acetohydroxyacid synthase enzyme using hybrid quantum mechanics/molecular mechanics simulations. ResearchGate. [Link]

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. [Link]

-

Aminative Suzuki-Miyaura coupling. PubMed. [Link]

-

Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm - Musculoskeletal. YouTube. [Link]

-

ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. [Recent advances in biosynthesis of 4-hydroxybenzaote] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 5-Bromo-1-benzothiophen-4-ol in DMSO

Topic: Solubility Profile and Handling of 5-Bromo-1-benzothiophen-4-ol in DMSO CAS: 34576-98-2 Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Assay Development Scientists, and Compound Management Professionals.

Executive Summary

5-Bromo-1-benzothiophen-4-ol (CAS: 34576-98-2) is a halogenated bicyclic heteroaromatic phenol often utilized as a scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. While the compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) due to favorable dipole-dipole interactions and hydrogen bonding, its physicochemical properties present distinct challenges during aqueous dilution.

This guide provides a rigorous technical framework for the solubilization, storage, and application of 5-Bromo-1-benzothiophen-4-ol. It moves beyond simple "dissolve and use" instructions to explore the thermodynamic stability of stock solutions and the kinetic solubility limits in biological assay buffers.

Physicochemical Profile & Solubility Drivers

To master the solubility of this compound, one must first understand the molecular forces at play. 5-Bromo-1-benzothiophen-4-ol combines a lipophilic benzothiophene core with a polarizable bromine atom and an ionizable phenolic hydroxyl group.

Table 1: Key Physicochemical Properties

| Property | Value (Experimental/Predicted) | Impact on Solubility |

| Molecular Weight | 229.09 g/mol | Low MW facilitates rapid dissolution kinetics in DMSO. |

| Formula | C₈H₅BrOS | Sulfur and Bromine contribute to high polarizability. |

| LogP (Octanol/Water) | ~3.2 (Predicted) | Indicates high lipophilicity; prone to precipitation in aqueous media. |

| pKa (Phenol) | ~8.5 (Predicted) | The 5-Br substituent (ortho to OH) increases acidity via inductive withdrawal. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The phenolic -OH acts as a donor to DMSO oxygen (S=O). |

The DMSO Dissolution Mechanism

DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $) that acts as an exceptional hydrogen bond acceptor.

-

Solvation of the Hydroxyl: The sulfoxide oxygen of DMSO forms a strong hydrogen bond with the phenolic proton of the 4-OH group.

-

Dispersion Forces: The polarizable sulfur atom in the benzothiophene ring and the bromine atom interact favorably with the methyl groups of DMSO via London dispersion forces.

-

Result: The compound is expected to exhibit high solubility in DMSO , typically exceeding 100 mM .

Protocol: Preparation of Master Stock Solutions

Objective: To prepare a stable, precipitation-free 100 mM stock solution.

Reagents & Equipment

-

Compound: 5-Bromo-1-benzothiophen-4-ol (Solid, >95% purity).

-

Solvent: Anhydrous DMSO (≥99.9%, stored under N₂ or Ar).

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

-

Environment: Low humidity (<40% RH) to prevent DMSO hygroscopicity.

Step-by-Step Workflow

-

Gravimetric Analysis: Weigh approximately 22.9 mg of solid compound into the amber vial. Record the exact mass ($ m $).

-

Volume Calculation: Calculate the required volume of DMSO ($ V_{DMSO} $) to achieve 100 mM concentration:

-

Solvent Addition: Add the calculated volume of anhydrous DMSO.

-

Dissolution: Vortex at medium speed for 30–60 seconds. If solid persists, sonicate in a water bath at 25°C for 5 minutes.

-

Critical Check: Inspect the solution against a light source. It should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or impurities.

-

-

Nitrogen Purge: Gently blow a stream of inert gas (N₂ or Ar) over the headspace to displace moisture before capping.

Stability & Storage: The Hygroscopicity Trap

DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight within 24 hours if exposed to humid air.

-

The Risk: The presence of water in DMSO reduces the solubility of lipophilic compounds like 5-Bromo-1-benzothiophen-4-ol, leading to "silent precipitation" inside the storage vial.

-

The "Freeze-Thaw" Cycle: Repeated freezing (DMSO freezes at 19°C) and thawing can induce crystal nucleation.

-

Recommendation: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

-

Aqueous Dilution & Kinetic Solubility

The most critical failure point occurs when the DMSO stock is diluted into aqueous assay buffer (PBS, HEPES, etc.). The "Kinetic Solubility" limit is often much lower than the thermodynamic limit.

Mechanism of Crash-Out: Upon dilution, the hydration shell of water molecules struggles to accommodate the hydrophobic benzothiophene core (LogP ~3.2). If the concentration exceeds the kinetic solubility limit (typically < 50 µM for this scaffold without optimization), the compound will aggregate and precipitate.

Visualization: Solubility & QC Workflow

Figure 1: Critical workflow for stock preparation and aqueous dilution validation.

Troubleshooting Protocol: Preventing Precipitation

If 5-Bromo-1-benzothiophen-4-ol precipitates upon dilution into assay media, employ the following mitigation strategies.

Method A: Intermediate Dilution Step Do not dilute 100 mM stock directly into buffer.

-

Dilute 100 mM stock to 1 mM in pure DMSO .

-

Dilute 1 mM DMSO stock into buffer to reach 1 µM (0.1% DMSO final). Why? This prevents localized high concentrations at the pipette tip where "shock precipitation" occurs.

Method B: Co-solvent Optimization The phenolic -OH allows for solubilization assistance via surfactants or carrier proteins.

-

BSA (Bovine Serum Albumin): 0.1% BSA in the buffer can sequester the lipophilic compound and prevent aggregation.

-

Non-ionic Surfactants: Tween-20 (0.01%) or Triton X-100.

Visualization: Decision Logic for Assay Optimization

Figure 2: Logic tree for troubleshooting solubility issues in assay development.

References

-

Chemical Identity: 5-Bromo-1-benzothiophen-4-ol.[1][2] ChemicalBook. CAS: 34576-98-2.[1] Link

- Solubility Guidelines: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility profiling).

-

Assay Guidance: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility. Link

-

Compound Data: Sigma-Aldrich Product Entry (Analogous Benzothiophenes). Link

Sources

Precision Therapeutics: The Therapeutic Potential of 5-Substituted Benzothiophene-4-ols

Executive Summary

The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved therapeutics like Raloxifene (SERM) and Zileuton (5-LOX inhibitor). While the 6-substituted isomers have historically dominated the Selective Estrogen Receptor Modulator (SERM) landscape, the 4-hydroxy-5-substituted variants are emerging as potent, redox-active pharmacophores. This guide analyzes the specific therapeutic utility of 5-substituted benzothiophene-4-ols , focusing on their primary mechanism as non-competitive, redox-active inhibitors of 5-Lipoxygenase (5-LOX) and their secondary potential as antimicrobial agents.

Part 1: The Pharmacophore Architecture

Structural Rationale

The 5-substituted benzothiophene-4-ol core is distinct from standard benzothiophenes due to the presence of a phenolic hydroxyl group at the C4 position, flanked by a substituent at C5.

-

The C4-Hydroxyl (Redox Warhead): Unlike the ether linkages found in many SERMs, the free C4-hydroxyl group mimics the phenolic head of Tyrosine or tocopherol (Vitamin E). It functions as a radical scavenger and a hydrogen bond donor/acceptor within enzyme active sites.

-

The C5-Substituent (Metabolic Shield): Substitution at the C5 position (ortho to the hydroxyl) is critical for:

-

Steric Hindrance: Blocking Phase II metabolic conjugation (glucuronidation/sulfation) of the C4-OH, thereby extending plasma half-life.

-

Lipophilicity Modulation: Alkyl or halogen substituents at C5 increase LogP, facilitating membrane penetration to reach intracellular targets like 5-LOX.

-

Structure-Activity Relationship (SAR) Table

The following table summarizes the impact of C5 substitutions on the benzothiophene-4-ol core based on general medicinal chemistry principles and specific benzothiophene bioactivity data.

| C5 Substituent | Electronic Effect | Steric Effect | Predicted Biological Outcome |

| -H (Unsubstituted) | Neutral | Low | Rapid metabolic clearance; moderate potency. |

| -CH3 / -Ethyl | Weak Donor | Moderate | Optimal. Balances lipophilicity and metabolic stability. |

| -Cl / -Br | Inductive Withdrawer | Moderate | Increases acidity of C4-OH; enhances potency against 5-LOX iron center. |

| -tert-Butyl | Weak Donor | High | High metabolic stability but may prevent binding in tight pockets. |